

Physicochemical Profiling of 5-Chloro-2,4-thiophenedisulfonamide: A Technical Guide

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Compound of Interest

Compound Name:	2,4-Thiophenedisulfonamide, 5-chloro-
CAS No.:	22167-99-3
Cat. No.:	B14716078

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Executive Summary

5-Chloro-2,4-thiophenedisulfonamide (CAS: 22167-99-3) is a disulfonated heterocyclic scaffold. Structurally, it represents a bioisostere of 4-chloro-1,3-benzenedisulfonamide, the precursor to thiazide diuretics. Its primary utility lies in medicinal chemistry as a building block for fused heterocyclic systems (e.g., thienothiazides) and high-affinity Carbonic Anhydrase Inhibitors (CAIs). The electron-rich thiophene ring, modified by the electron-withdrawing chlorine and sulfonyl groups, imparts unique acidity and solubility profiles distinct from its benzene counterparts.

Chemical Identity & Structural Analysis[1][2][3][4]

Property	Detail
IUPAC Name	5-chlorothiophene-2,4-disulfonamide
CAS Registry Number	22167-99-3
Molecular Formula	C ₄ H ₅ ClN ₂ O ₄ S ₃
Molecular Weight	276.74 g/mol
SMILES	NS(=O)(=O)c1c(Cl)sc(S(N)(=O)=O)c1
InChIKey	MYGOAWSTBUIRKA-UHFFFAOYSA-N
Structural Features	Thiophene ring (S at pos 1); Chlorine (pos 5); Sulfonamides (pos 2, 4). [1] [2] [3] [4] [5] [6]

3D Conformation & Sterics

The thiophene ring is planar. The bulky sulfonyl groups at positions 2 and 4 create significant steric crowding, particularly at position 3. The chlorine atom at position 5 provides lipophilic bulk and blocks metabolic oxidation at the

-carbon, enhancing metabolic stability.

Physicochemical Properties (The Core)

Solid State Properties

- Appearance: White to off-white crystalline powder.
- Melting Point: High melting range, typically 258–262°C (with decomposition).
 - Note: Unlike the mono-sulfonamide (mp ~140°C), the disulfonamide network forms extensive intermolecular hydrogen bonds, significantly elevating the lattice energy.
- Polymorphism: Potential for polymorphism exists due to the flexibility of sulfonamide H-bond donors/acceptors. Recrystallization from polar solvents (e.g., Ethanol/Water) typically yields the thermodynamically stable form.

Solution Properties & Solubility

The solubility profile is heavily pH-dependent due to the acidic nature of the sulfonamide protons (

).

Solvent System	Solubility Rating	Mechanism
Water (pH 7)	Very Low (< 0.5 mg/mL)	High lattice energy; neutral species dominates.
0.1 N NaOH	High (> 50 mg/mL)	Deprotonation of sulfonamide () forms a soluble sodium salt.
0.1 N HCl	Insoluble	Protonation suppresses ionization.
DMSO / DMF	High (> 100 mg/mL)	Strong dipole-dipole interactions disrupt lattice.
Ethanol/Methanol	Moderate	Soluble upon heating; often used for recrystallization.

Acid-Base Chemistry (pKa)

The compound possesses two acidic protons on the sulfonamide nitrogens.

- pKa₁ (approx. 7.2 - 7.8): The first proton is relatively acidic due to the electron-withdrawing inductive effect (-I) of the chlorine and the second sulfonyl group on the thiophene ring.
- pKa₂ (approx. 9.5 - 10.2): Removal of the second proton is more difficult due to the negative charge repulsion from the mono-anion.
- Implication: At physiological pH (7.4), the compound exists as a mixture of neutral and mono-anionic species, aiding membrane permeability while maintaining water solubility.

Lipophilicity

- LogP (Octanol/Water): Estimated at 0.6 – 0.9.

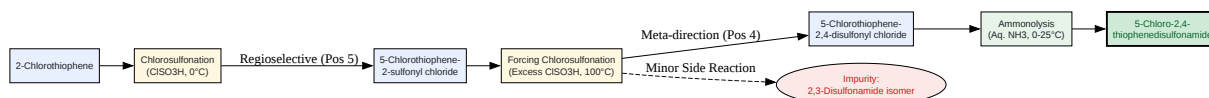
- Analysis: The lipophilic contribution of the Chlorothiophene core is offset by the two hydrophilic sulfonamide groups. This "Goldilocks" zone allows for reasonable oral bioavailability while minimizing non-specific protein binding.

Synthesis & Impurities

The synthesis requires forcing conditions to overcome the deactivating effect of the first sulfonyl group.

Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the chlorosulfonation sequence, highlighting the critical regioselectivity.



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Caption: Synthesis of 5-chloro-2,4-thiophenedisulfonamide via sequential chlorosulfonation.

Key Impurities

- Regioisomers: 5-chloro-2,3-thiophenedisulfonamide (trace). Formed if the second sulfonation occurs ortho to the chlorine.
- Hydrolysis Products: 5-chlorothiophene-2,4-disulfonic acid (formed if ammonolysis is wet or inefficient).
- Monosulfonamide: Incomplete reaction intermediate.

Analytical Characterization Protocols

HPLC Method (Reverse Phase)

To separate the polar disulfonamide from lipophilic precursors.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 60% B over 20 minutes.
- Detection: UV at 265 nm (Thiophene characteristic transition).
- Retention Time Logic: The disulfonamide (polar) will elute early (approx 3-5 min), followed by the monosulfonamide, and finally the starting chlorothiophene (if present).

Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
- Target Ion:

at m/z 274.9.
- Isotope Pattern: Distinctive Chlorine pattern. The $M+2$ peak (m/z 276.9) should be approximately 33% the height of the M peak, confirming the presence of one chlorine atom.

NMR Spectroscopy (H-NMR)

- Solvent: DMSO-

(required for solubility).
- Signals:
 - ~ 7.5-8.0 ppm (Singlet, 1H): The lone thiophene proton at position 3.
 - ~ 7.8-8.2 ppm (Broad singlets, 4H): Two distinct

environments. The protons at position 2 and 4 are magnetically non-equivalent due to different steric environments.

Stability & Handling

- **Hydrolytic Stability:** The sulfonamide bond is robust. However, the compound should be protected from strong bases at high temperatures to prevent hydrolysis to the sulfonic acid.
- **Photostability:** Thiophenes can be photosensitive. Store in amber vials.
- **Thermal Stability:** Stable up to its melting point.
- **Safety:** Sulfonamides can cause allergic reactions (SJS/TEN) in sensitized individuals. Handle with full PPE (gloves, mask) in a fume hood.

References

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